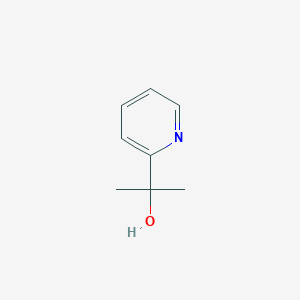

2-(Pyridin-2-yl)propan-2-ol

Description

BenchChem offers high-quality 2-(Pyridin-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZJNRNNOOBBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381291 | |

| Record name | 2-(Pyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37988-38-8 | |

| Record name | α,α-Dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Pyridin-2-yl)propan-2-ol: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-yl)propan-2-ol, a pyridine derivative with the CAS number 37988-38-8 , is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis (adapted from a closely related isomer), and an exploration of its potential biological activities based on the established pharmacology of the pyridine scaffold. The information is presented to support further research and development efforts involving this and similar molecules.

Chemical and Physical Properties

2-(Pyridin-2-yl)propan-2-ol is a solid at room temperature with a melting point of 49-50 °C and a boiling point of 226.8 °C at 760 mmHg. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 37988-38-8 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 226.8 °C at 760 mmHg | |

| Purity | Typically ≥98% |

Synthesis and Purification

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

This protocol is adapted from the synthesis of 2-(pyridin-3-yl)propan-2-ol and is expected to yield the target compound with minor modifications.[1]

Materials:

-

2-Acetylpyridine

-

Methyllithium (MeLi) solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Petroleum ether

-

Triethylamine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-acetylpyridine (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyllithium (1.0 to 1.2 equivalents) in diethyl ether dropwise.

-

Maintain the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude 2-(Pyridin-2-yl)propan-2-ol can be purified by column chromatography on silica gel. A typical eluent system for similar compounds is a mixture of ether, petroleum ether, and triethylamine (e.g., in a 30:10:1 ratio), which should provide the pure product.[1]

Analytical Characterization

The structure and purity of the synthesized 2-(Pyridin-2-yl)propan-2-ol can be confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra will confirm the molecular structure. For propan-2-ol derivatives, the ¹³C NMR spectrum is expected to show two distinct signals for the carbon atoms of the isopropyl group.[2] The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons and the methyl and hydroxyl protons of the propan-2-ol group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.

Potential Biological Activities and Signaling Pathways

While specific biological studies on 2-(Pyridin-2-yl)propan-2-ol are limited, the broader class of pyridine derivatives is well-documented for a range of pharmacological activities, including antiproliferative and anti-fibrotic effects.[3][4]

Antiproliferative Activity

Pyridine-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[6][7] Key signaling pathways that are often modulated by antiproliferative pyridine derivatives include:

-

Cell Cycle Regulation: Many pyridine derivatives have been shown to induce cell cycle arrest, often at the G1 or S phase, thereby inhibiting cancer cell proliferation.[5][6]

-

Apoptosis Induction: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]

Anti-Fibrotic Activity

Certain pyridine derivatives have demonstrated the ability to mitigate fibrotic processes.[8] Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. The anti-fibrotic effects of pyridine compounds may be mediated through the following signaling pathways:

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β signaling pathway is a key driver of fibrosis. Some pyridine-containing molecules have been shown to inhibit the phosphorylation of Smad2/3, downstream effectors of TGF-β, thereby reducing the expression of fibrotic genes like collagen.[9]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell proliferation and collagen synthesis in fibroblasts. Inhibition of PI3K/Akt signaling by pyridine derivatives can suppress these fibrotic responses.[10]

Safety Information

According to available safety data, 2-(Pyridin-2-yl)propan-2-ol is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(Pyridin-2-yl)propan-2-ol is a readily synthesizable pyridine derivative with potential applications in drug discovery. The information compiled in this guide, including its physicochemical properties, a detailed synthetic protocol, and an overview of the potential biological activities of the pyridine class of compounds, provides a solid foundation for researchers. Further investigation into the specific biological effects and mechanisms of action of 2-(Pyridin-2-yl)propan-2-ol is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 2. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifibrotic pyridine-containing monoterpene alkaloids from Caryopteris glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Pyridin-2-yl)propan-2-ol molecular weight and formula

An In-depth Technical Guide to 2-(Pyridin-2-yl)propan-2-ol

This guide provides a comprehensive overview of the chemical and physical properties of 2-(Pyridin-2-yl)propan-2-ol, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

2-(Pyridin-2-yl)propan-2-ol, also known as 2-(2-pyridinyl)-2-propanol, is a solid organic compound. Its chemical structure consists of a pyridine ring substituted at the second position with a propan-2-ol group.

Quantitative Data Summary

The key quantitative properties of 2-(Pyridin-2-yl)propan-2-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| Alternate Molecular Weight | 137.1790 g/mol | [2] |

| CAS Number | 37988-38-8 | [1][2][4] |

| Purity | ≥95% - 98% | [2][4] |

| Melting Point | 49-50 °C | |

| Boiling Point | 226.8 °C at 760 mmHg | |

| Physical Form | Solid | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the properties listed above are typically found in standard analytical chemistry protocols. These may include techniques such as mass spectrometry for molecular weight determination, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and differential scanning calorimetry (DSC) for melting point analysis. For specific experimental details, researchers should consult peer-reviewed analytical chemistry literature.

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the fundamental properties of 2-(Pyridin-2-yl)propan-2-ol.

Caption: Core properties of 2-(Pyridin-2-yl)propan-2-ol.

References

Spectral Analysis of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-(Pyridin-2-yl)propan-2-ol. The document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived spectra for 2-(Pyridin-2-yl)propan-2-ol, this guide incorporates data from its isomer, 2-(Pyridin-3-yl)propan-2-ol, for comparative analysis, alongside predicted spectral data for the target molecule. This guide also includes detailed experimental protocols for each spectroscopic technique, offering a foundational understanding for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

Structural Overview

2-(Pyridin-2-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring. Its chemical structure consists of a propan-2-ol moiety attached to the second position of a pyridine ring. The molecular formula is C₈H₁₁NO, and its molecular weight is 137.18 g/mol . The presence of the aromatic pyridine ring and the hydroxyl group are key features that are readily identifiable through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum provides information on the different types of protons and their neighboring environments. For 2-(Pyridin-2-yl)propan-2-ol, the expected signals are from the methyl protons, the hydroxyl proton, and the protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (for 2-(Pyridin-3-yl)propan-2-ol) |

| 8.65 | m | 1H | Pyridine H-2 |

| 8.32 | m | 1H | Pyridine H-6 |

| 7.85 | m | 1H | Pyridine H-4 |

| 7.22 | m | 1H | Pyridine H-5 |

| 1.58 | s | 6H | 2 x CH₃ |

Interpretation:

-

The aromatic region (7.22-8.65 ppm) shows four distinct signals corresponding to the four protons on the pyridine ring. The differing chemical shifts are due to their different electronic environments.

-

The singlet at 1.58 ppm integrates to six protons, which is characteristic of the two equivalent methyl groups of the propan-2-ol moiety.

-

The hydroxyl proton signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment (for 2-(Pyridin-2-yl)propan-2-ol) |

| 163.5 | Pyridine C-2 |

| 147.5 | Pyridine C-6 |

| 136.8 | Pyridine C-4 |

| 121.9 | Pyridine C-5 |

| 120.1 | Pyridine C-3 |

| 70.5 | C-OH |

| 29.8 | 2 x CH₃ |

Interpretation:

-

The pyridine carbons are expected to appear in the downfield region (120-165 ppm) due to their aromatic nature.

-

The carbon bearing the hydroxyl group (C-OH) is expected around 70.5 ppm.

-

The two equivalent methyl carbons will give a single signal in the upfield region, predicted to be around 29.8 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1250-1000 | Strong | C-O stretch (tertiary alcohol) |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic signature of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.

-

Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic pyridine ring.

-

C-H stretching vibrations of the methyl groups are expected in the 3000-2850 cm⁻¹ range.

-

The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

-

A strong band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

For the isomer 2-(Pyridin-3-yl)propan-2-ol, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 137, which corresponds to the molecular weight of the compound.[1]

| m/z | Possible Fragment |

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 120 | [M - OH]⁺ |

| 94 | [Pyridine-C(CH₃)₂]⁺ |

| 78 | [Pyridine]⁺ |

Interpretation:

-

The molecular ion peak at m/z 137 confirms the molecular weight of the compound.

-

The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (resulting in a peak at m/z 122) and the loss of a hydroxyl group (resulting in a peak at m/z 120).

-

The presence of a peak at m/z 78 would indicate the pyridine ring as a stable fragment.

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectrum, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a solid sample like 2-(Pyridin-2-yl)propan-2-ol, the KBr pellet method is commonly used:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Injection: Inject a small volume of the solution into the GC-MS instrument.

-

Separation and Ionization: The compound is vaporized and separated from any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI).

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural information they provide for the analysis of 2-(Pyridin-2-yl)propan-2-ol.

Caption: Workflow of Spectral Data Analysis for Structural Elucidation.

This guide provides a foundational understanding of the spectral characteristics of 2-(Pyridin-2-yl)propan-2-ol. For definitive structural confirmation, it is recommended to obtain and analyze the experimental spectra of a purified sample.

References

Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2-(Pyridin-2-yl)propan-2-ol. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of a reactive hydroxyl group and a coordinating pyridine ring. This document details established synthetic routes via Grignard reaction and provides a thorough analysis of its spectroscopic and physical properties.

Physicochemical Properties

2-(Pyridin-2-yl)propan-2-ol is a solid at room temperature with a defined molecular structure and characteristic physical properties.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | [2] |

| Melting Point | 49-50 °C | [2] |

| Boiling Point | 226.8 °C (at 760 mmHg) | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (commercially available) | [2] |

Synthesis of 2-(Pyridin-2-yl)propan-2-ol

The primary and most effective method for the synthesis of 2-(Pyridin-2-yl)propan-2-ol is the Grignard reaction. Two principal pathways are presented below, utilizing either 2-bromopyridine and acetone or 2-acetylpyridine and a methyl Grignard reagent.

Synthesis via Grignard Reaction of 2-Bromopyridine with Acetone

This method involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

-

Materials: 2-bromopyridine, magnesium turnings, iodine (catalytic amount), anhydrous tetrahydrofuran (THF), anhydrous acetone, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), silica gel.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

A solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is evidenced by a gentle bubbling and a slight exotherm.[1] The remaining 2-bromopyridine solution is then added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The flask containing the newly formed Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.[1] The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.[1]

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Pyridin-2-yl)propan-2-ol.

-

Synthesis via Grignard Reaction of 2-Acetylpyridine with Methylmagnesium Bromide

This alternative approach involves the reaction of commercially available 2-acetylpyridine with a methyl Grignard reagent, such as methylmagnesium bromide.

-

Materials: 2-acetylpyridine, methylmagnesium bromide (solution in THF or diethyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), silica gel.

-

Procedure:

-

A solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF is placed in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert atmosphere inlet. The flask is cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium bromide (1.1-1.2 equivalents) is added dropwise to the stirred solution of 2-acetylpyridine. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system to afford pure 2-(Pyridin-2-yl)propan-2-ol.

-

Characterization of 2-(Pyridin-2-yl)propan-2-ol

The structure and purity of the synthesized 2-(Pyridin-2-yl)propan-2-ol are confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Pyridin-2-yl)propan-2-ol.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridyl-H | ~8.5 | d | 1H | H6 |

| Pyridyl-H | ~7.7 | td | 1H | H4 |

| Pyridyl-H | ~7.5 | d | 1H | H3 |

| Pyridyl-H | ~7.2 | ddd | 1H | H5 |

| OH | Variable | s | 1H | -OH |

| CH₃ | ~1.5 | s | 6H | 2 x -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Pyridyl-C | ~163 | C2 |

| Pyridyl-C | ~148 | C6 |

| Pyridyl-C | ~136 | C4 |

| Pyridyl-C | ~122 | C5 |

| Pyridyl-C | ~120 | C3 |

| Quaternary-C | ~72 | C(OH)(CH₃)₂ |

| Methyl-C | ~29 | 2 x -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Pyridin-2-yl)propan-2-ol displays characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (alcohol) | ~3400 (broad) | O-H stretching vibration, broadened due to hydrogen bonding.[3] |

| C-H (aromatic) | ~3100-3000 | C-H stretching of the pyridine ring. |

| C-H (aliphatic) | ~2980-2930 | C-H stretching of the methyl groups. |

| C=N, C=C (pyridine) | ~1600-1450 | Aromatic ring stretching vibrations.[4][5] |

| C-O (tertiary alcohol) | ~1150 | C-O stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 78 | [Pyridine]⁺ |

| 59 | [C(OH)(CH₃)₂]⁺ |

Note: The fragmentation pattern may show other characteristic peaks. The mass spectrum for a similar compound, 2-(pyridin-3-yl)propan-2-ol, shows a molecular ion peak at m/z 137.[6]

Conclusion

This technical guide has outlined the efficient synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard reaction and detailed its comprehensive characterization using modern spectroscopic techniques. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the use of this versatile building block in their research and development endeavors.

References

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-(pyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(pyridin-2-yl)propan-2-ol. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physicochemical and Safety Data

2-(Pyridin-2-yl)propan-2-ol, also known as α,α-dimethyl-2-pyridinemethanol, is a solid, tertiary alcohol containing a pyridine ring.[1][2] Its unique structure, combining a nucleophilic pyridine nitrogen and a tertiary alcohol, dictates its chemical behavior.

Table 1: Physicochemical Properties of 2-(pyridin-2-yl)propan-2-ol

| Property | Value | Reference(s) |

| CAS Number | 37988-38-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 226.8 °C at 760 mmHg | [1] |

| Purity | ≥98% | [1][2] |

| Storage | Store at room temperature. | [1] |

| InChI Key | LUZJNRNNOOBBDY-UHFFFAOYSA-N | [1] |

Safety Information: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used during handling.[1]

Chemical Stability and Degradation

The stability of 2-(pyridin-2-yl)propan-2-ol is influenced by its two primary functional groups: the pyridine ring and the tertiary alcohol. Forced degradation studies are crucial to understanding its stability profile and identifying potential degradation products.[3][4]

Key Degradation Pathways:

-

Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common degradation pathway for pyridine-containing compounds.[5][6] While tertiary alcohols are generally resistant to oxidation at the carbinol carbon, harsh oxidative conditions could potentially lead to side-chain degradation.[7][8]

-

Photodegradation: Compounds with a pyridine ring can be sensitive to UV light, potentially leading to complex reactions such as ring cleavage and polymerization.[5] Therefore, it is recommended to store the compound and its solutions protected from light.[9]

-

Thermal Degradation: While generally stable at room temperature, high temperatures may induce dehydration of the tertiary alcohol.[5]

-

Hydrolytic Stability: The molecule lacks readily hydrolyzable groups like esters or amides, suggesting it is relatively stable against hydrolysis under neutral pH conditions.[5]

Potential Degradation Pathways

Experimental Protocol: Forced Degradation Study (General Protocol)

This protocol is a general guideline adapted from studies on similar pyridine derivatives and can be used to investigate the degradation pathways of 2-(pyridin-2-yl)propan-2-ol.[5][9]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.

-

Photostability: Expose a solution in a clear vial to light conditions as specified in ICH guideline Q1B (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.

-

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of 0.1% formic acid in water and acetonitrile) to quantify the parent compound and detect degradation products.

Chemical Reactivity

The reactivity of 2-(pyridin-2-yl)propan-2-ol is primarily characterized by reactions of the tertiary alcohol and the pyridine ring.

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction. 2-(Pyridin-2-yl)propan-2-ol can be synthesized by reacting 2-acetylpyridine with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium.[10][11]

Table 2: Synthesis Reaction Data

| Reactants | Reagent | Solvent | Temperature | Yield | Reference(s) |

| 3-Acetylpyridine | Methyllithium | Diethyl ether / Benzene | 25 °C | 89% | [10] |

| 2-Chloro-4-bromopyridine, Acetone | Magnesium | Anhydrous THF | 0 °C to RT | N/A | [11] |

Experimental Protocol: Synthesis from 2-Acetylpyridine

This protocol is adapted from a similar procedure for the synthesis of the 3-pyridyl isomer.[10]

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.

-

Reaction:

-

Add a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.1 eq) in diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up:

-

Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(pyridin-2-yl)propan-2-ol.

Synthesis Workflow via Grignard Reaction

As a tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol is susceptible to acid-catalyzed dehydration to form the corresponding alkene, 2-(prop-1-en-2-yl)pyridine.[7] This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate.[12][13]

Table 3: Dehydration Reaction Conditions

| Substrate | Catalyst | Temperature | Product | Reference(s) |

| Propan-2-ol | Conc. H₂SO₄ or H₃PO₄ | ~170 °C | Propene | [13] |

| Tertiary Alcohols | Strong Acid | > Room Temp. | Alkene | [7] |

Experimental Protocol: Acid-Catalyzed Dehydration (General Protocol)

This is a general procedure for the dehydration of a tertiary alcohol.

-

Setup: In a round-bottom flask equipped with a distillation apparatus, place the 2-(pyridin-2-yl)propan-2-ol.

-

Reaction:

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric(V) acid.

-

Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene product. The required temperature for tertiary alcohols is typically just above room temperature.[7]

-

-

Purification: The collected distillate can be washed with a dilute sodium bicarbonate solution to remove any acidic residue, followed by water. The organic layer is then dried and can be further purified by distillation if necessary.

Acid-Catalyzed Dehydration Pathway

References

- 1. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]

- 2. 2-PYRIDIN-2-YL-PROPAN-2-OL | CymitQuimica [cymitquimica.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. benchchem.com [benchchem.com]

- 6. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

The Chiral Keystone: A Technical Guide to 2-(Pyridin-2-yl)propan-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral building blocks are fundamental to modern medicinal chemistry and drug development, enabling the synthesis of enantiomerically pure molecules with specific biological activities. Among these, 2-(pyridin-2-yl)propan-2-ol stands out as a versatile chiral tertiary alcohol. Its rigid pyridine backbone and stereogenic carbinol center make it a valuable precursor for a range of chiral ligands and catalysts used in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis of racemic 2-(pyridin-2-yl)propan-2-ol, its enzymatic kinetic resolution to obtain enantiopure forms, and its application as a chiral building block in asymmetric catalysis, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction to Chiral Building Blocks and 2-(Pyridin-2-yl)propan-2-ol

In the realm of stereochemistry, chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex, optically active molecules. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is of paramount importance.

2-(Pyridin-2-yl)propan-2-ol is a chiral tertiary alcohol that has garnered attention as a valuable synthon in asymmetric synthesis. The presence of a pyridine ring offers a site for metal coordination, while the chiral hydroxyl group can direct the stereochemical outcome of a reaction. This combination of features makes its enantiomers, (R)- and (S)-2-(pyridin-2-yl)propan-2-ol, attractive precursors for the development of novel chiral ligands for a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions.

Synthesis of Racemic 2-(Pyridin-2-yl)propan-2-ol

The preparation of the racemic form of 2-(pyridin-2-yl)propan-2-ol is typically achieved through the nucleophilic addition of a methyl organometallic reagent to 2-acetylpyridine. The Grignard reaction, utilizing methylmagnesium bromide, is a common and efficient method for this transformation.

Data Presentation: Synthesis of Racemic 2-(Pyridin-2-yl)propan-2-ol

| Precursor | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 2-Acetylpyridine | Methylmagnesium Bromide (CH₃MgBr) | Anhydrous Diethyl Ether | 2-3 hours | 0 to RT | ~85-95 |

Experimental Protocol: Grignard Synthesis of Racemic 2-(Pyridin-2-yl)propan-2-ol

Materials:

-

2-Acetylpyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-acetylpyridine (1.0 eq) dissolved in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(pyridin-2-yl)propan-2-ol can be purified by flash column chromatography on silica gel.

Visualization: Synthesis Workflow

Chiral Resolution by Enzymatic Catalysis

The separation of the racemic mixture into its constituent enantiomers is a critical step in harnessing 2-(pyridin-2-yl)propan-2-ol as a chiral building block. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.

Data Presentation: Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (Ester) e.e. (%) | Unreacted Alcohol e.e. (%) |

| (±)-2-(Pyridin-2-yl)propan-2-ol | Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Diisopropyl Ether | 48 | ~50 | >99 (R)-acetate | >99 (S)-alcohol |

| (±)-2-(Pyridin-2-yl)propan-2-ol | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 72 | ~48 | >98 (R)-acetate | >95 (S)-alcohol |

Note: The data presented is a representative summary based on typical results for similar pyridyl alcohols, as specific data for 2-(pyridin-2-yl)propan-2-ol may vary.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic 2-(pyridin-2-yl)propan-2-ol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous diisopropyl ether

-

Molecular sieves (4 Å)

-

Reaction vessel, magnetic stirrer, and temperature-controlled bath.

Procedure:

-

To a flask containing a stirred solution of racemic 2-(pyridin-2-yl)propan-2-ol (1.0 eq) in anhydrous diisopropyl ether, add molecular sieves.

-

Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

-

Add vinyl acetate (1.5 eq) to the mixture.

-

Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-acetate and the unreacted (S)-alcohol by flash column chromatography.

-

The (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the (R)-2-(pyridin-2-yl)propan-2-ol.

Visualization: Enzymatic Resolution Workflow

Role as a Chiral Building Block in Asymmetric Catalysis

The enantiomerically pure forms of 2-(pyridin-2-yl)propan-2-ol are valuable precursors for the synthesis of chiral ligands. A prominent application is in the preparation of chiral P,N-ligands, where the pyridine nitrogen and a phosphorus atom act as donor atoms to a metal center. These ligands have shown great promise in asymmetric hydrogenation reactions.

Example Application: Synthesis of a Chiral Pyridyl-Phosphine Ligand and its Use in Asymmetric Hydrogenation

(S)-2-(Pyridin-2-yl)propan-2-ol can be converted to a chiral pyridyl-phosphine ligand. This involves the activation of the hydroxyl group, followed by nucleophilic substitution with a phosphide. The resulting P,N-ligand can then be used to form a rhodium or iridium complex, which acts as a highly efficient catalyst for the asymmetric hydrogenation of prochiral olefins.

Data Presentation: Asymmetric Hydrogenation using a Ligand Derived from (S)-2-(Pyridin-2-yl)propan-2-ol

| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Methyl (Z)-α-acetamidocinnamate | 0.5 | Methanol | 20 | 25 | 12 | >99 | 98 (R) |

| Tiglic Acid | 1.0 | Dichloromethane | 50 | 30 | 24 | >99 | 96 (S) |

Experimental Protocol: Ligand Synthesis and Asymmetric Hydrogenation

Part A: Synthesis of a Chiral Pyridyl-Phosphine Ligand

-

(S)-2-(Pyridin-2-yl)propan-2-ol is first converted to its corresponding tosylate or mesylate by reaction with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.

-

The resulting activated alcohol is then reacted with a phosphide, such as lithium diphenylphosphide (LiPPh₂), generated in situ from chlorodiphenylphosphine and lithium metal, in an anhydrous solvent like THF to yield the chiral P,N-ligand.

Part B: Asymmetric Hydrogenation

-

The chiral P,N-ligand and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent under an inert atmosphere to form the catalyst in situ.

-

The prochiral olefin substrate is added to the catalyst solution.

-

The reaction mixture is transferred to a high-pressure autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure.

-

The reaction is stirred at a specific temperature until the consumption of hydrogen ceases or the reaction is complete as determined by analytical methods.

-

After releasing the pressure, the solvent is removed, and the product is purified and analyzed for its enantiomeric excess.

Visualization: Application in Asymmetric Catalysis

Conclusion

2-(Pyridin-2-yl)propan-2-ol serves as an exemplary chiral building block, demonstrating a clear and efficient pathway from a readily available racemic starting material to a highly valuable tool in asymmetric synthesis. The robust synthesis of the racemate, coupled with the highly selective enzymatic kinetic resolution, provides access to both enantiomers in high optical purity. The subsequent transformation of these enantiopure alcohols into sophisticated chiral ligands highlights their significance for the development of advanced catalytic systems. For researchers in drug discovery and process development, mastering the synthesis and application of such chiral building blocks is essential for the creation of novel, enantiomerically pure therapeutic agents.

The Pivotal Role of Pyridyl Alcohol Ligands in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridine-containing alcohols have emerged as a highly effective and versatile class of ligands in the field of asymmetric organic synthesis. Their unique structural and electronic properties, stemming from the combination of a coordinating pyridine nitrogen and a stereogenic carbinol center, have enabled a broad spectrum of highly enantioselective transformations. This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of these pivotal ligands, with a focus on key reactions, detailed experimental protocols, and quantitative performance data to facilitate their application in research and development.

Core Principles and Ligand Synthesis

The efficacy of chiral pyridyl alcohol ligands lies in their ability to form well-defined, chiral metallic complexes. The pyridine moiety often acts as a hemilabile ligand, capable of coordinating to a metal center and being readily displaced by a reactant, which is a crucial feature for catalytic turnover. The adjacent chiral alcohol plays a critical role in inducing stereoselectivity by creating a sterically hindered and electronically influenced chiral environment in the transition state.[1][2]

The synthesis of enantiomerically pure pyridyl alcohols can be achieved through several strategic approaches. The most common methods include the asymmetric reduction of prochiral pyridyl ketones, the addition of organometallic reagents to pyridine aldehydes, and the modification of readily available chiral precursors such as amino acids.[2]

Experimental Protocol: Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol via Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 2-acetylpyridine to produce (S)-2-(pyridin-2-yl)propan-1-ol using a ruthenium catalyst with a chiral amino alcohol ligand.[1][3]

Materials:

-

[RuCl2(p-cymene)]2

-

Chiral pyridylamino alcohol ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Isopropanol

-

2-Acetylpyridine

-

Potassium hydroxide (KOH)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral pyridylamino alcohol (0.011 mmol) in isopropanol (2 mL).

-

Stir the mixture at 80 °C for 30 minutes to pre-form the catalyst.

-

Cool the resulting solution to room temperature.

-

Add a solution of 2-acetylpyridine (1.0 mmol) in isopropanol (3 mL).

-

Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).

-

Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (5 mL).

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (S)-2-(pyridin-2-yl)propan-1-ol.

-

Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).[1]

Caption: A generalized workflow for the synthesis of a chiral pyridyl alcohol.

Core Applications in Asymmetric Synthesis

Chiral pyridine-containing alcohols are instrumental in several key asymmetric reactions, primarily as chiral ligands for metal-catalyzed processes.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most significant applications of chiral pyridyl alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a fundamental method for forming carbon-carbon bonds and producing valuable chiral secondary alcohols with high enantiomeric excess.[2]

Mechanism of Action: The catalytic cycle is believed to involve the formation of a dimeric zinc-ligand complex. The chiral ligand creates a specific three-dimensional environment that dictates the facial selectivity of the aldehyde's approach to the zinc-alkyl species, leading to the preferential formation of one enantiomer of the product alcohol.

Caption: The catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral pyridyl alcohol.[3]

Materials:

-

Chiral pyridyl alcohol catalyst (e.g., (S)-2-(pyridin-2-yl)propan-1-ol)

-

Anhydrous toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard glassware for inert atmosphere reactions (Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl alcohol catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

-

Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the stirred solution and continue stirring at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol) dropwise.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated NH4Cl solution (5 mL).

-

Perform a standard aqueous work-up and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product as necessary.

-

Determine the yield and enantiomeric excess of the resulting (S)-1-phenyl-1-propanol.

Caption: A typical experimental workflow for an asymmetric ethylation reaction.

Asymmetric Transfer Hydrogenation of Ketones

Chiral pyridylamino alcohols, in combination with transition metals like ruthenium, form highly active and enantioselective catalysts for the transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[2] This method is operationally simple and utilizes safe, readily available hydrogen donors like isopropanol or formic acid.[4]

Quantitative Data Summary

The performance of various pyridyl alcohol ligands in asymmetric catalysis is summarized below.

| Ligand | Reaction | Substrate | Yield (%) | ee (%) | Reference |

| (S)-2-(pyridin-2-yl)propan-1-ol | Ethylation with Et2Zn | Benzaldehyde | ~80 | 80 | [5] |

| Camphor-derived pyridyl alcohol 1 | Ethylation with Et2Zn | Benzaldehyde | >95 | 90 | [6] |

| Menthone-derived pyridyl alcohol 3 | Ethylation with Et2Zn | Benzaldehyde | >95 | 94 | [6] |

| Pyridylamino alcohol | Transfer Hydrogenation | Acetophenone | 60-90 | 40-86 | [7] |

| RuCl--INVALID-LINK-- | Transfer Hydrogenation with HCOOH | 2-Acetylpyridine | ~100 | 95 |

Conclusion

Chiral pyridyl alcohol ligands represent a powerful and versatile tool in the arsenal of synthetic organic chemists. Their straightforward synthesis, modular nature, and high efficiency in a range of important asymmetric transformations, particularly in the formation of chiral alcohols, underscore their significance. The detailed protocols and performance data provided in this guide aim to facilitate the adoption and further exploration of these remarkable ligands in the pursuit of novel and efficient synthetic methodologies for the production of enantiomerically pure molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Health and Safety Information for 2-(pyridin-2-yl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-(pyridin-2-yl)propan-2-ol (CAS Number: 37988-38-8). The information presented herein is intended to support safe laboratory practices and risk assessment for research and development activities involving this compound. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this guide combines the available GHS classification with general safety information for pyridine derivatives and tertiary alcohols to provide a thorough overview.

Hazard Identification and Classification

2-(pyridin-2-yl)propan-2-ol is classified as a hazardous substance. The available safety information indicates that it poses risks of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

Table 1: GHS Classification for 2-(pyridin-2-yl)propan-2-ol

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

GHS07 (Exclamation mark)

-

-

Signal Word: Warning

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling 2-(pyridin-2-yl)propan-2-ol to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended, combining protocols for handling pyridine derivatives and alcohols.[2]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against potential splashes and aerosols. |

| Hand Protection | Nitrile or neoprene gloves.[1] | Provides chemical resistance against pyridine and its derivatives. |

| Body Protection | Fully-buttoned laboratory coat. | Prevents skin contact with the compound. |

| Respiratory Protection | Use in a certified chemical fume hood. | To minimize inhalation of vapors, especially given the respiratory irritation hazard (H335). |

Engineering Controls

-

Ventilation: Always handle 2-(pyridin-2-yl)propan-2-ol in a well-ventilated area, preferably within a certified chemical fume hood to control exposure to vapors.[1][3]

-

Eye Wash and Safety Shower: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent the absorption of moisture and contamination.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Containers should be clearly labeled with the chemical name and associated hazards.[1]

Experimental Protocols

While specific experimental safety protocols for 2-(pyridin-2-yl)propan-2-ol are not documented, the following general procedures should be followed for handling this and other hazardous chemicals.

General Handling Protocol

-

Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

-

Dispensing: Carefully weigh and dispense the solid compound, avoiding the creation of dust.

-

Reaction Setup: All manipulations, including the preparation of solutions and running reactions, should be conducted within the fume hood.

-

Post-Experiment: Clean the work area thoroughly after use. Decontaminate any spills according to the spill response protocol.

Spill Response Protocol

-

Evacuate: In case of a significant spill, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material to contain the substance.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

Accidents can happen, and knowing the appropriate first aid measures is critical.[3]

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Waste Disposal

All waste containing 2-(pyridin-2-yl)propan-2-ol should be considered hazardous.

-

Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling 2-(pyridin-2-yl)propan-2-ol.

References

An In-depth Technical Guide to 2-(pyridin-2-yl)propan-2-ol: Synonyms, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(pyridin-2-yl)propan-2-ol, a pyridine-containing organic compound. This document consolidates available information on its nomenclature, synthesis, and potential biological activities, drawing from publicly available scientific literature and chemical databases. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Nomenclature: Synonyms and Alternative Names

2-(pyridin-2-yl)propan-2-ol is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Synonym/Alternative Name | Source |

| α,α-Dimethyl-2-pyridinemethanol | Echemi[1] |

| 2-(2-Pyridyl)-2-propanol | CymitQuimica, Echemi[1][2] |

| 2-(2-Pyridinyl)-2-propanol | Sigma-Aldrich, CymitQuimica[2][3] |

| 2-(2-Hydroxyprop-2-yl)pyridine | Santa Cruz Biotechnology[4] |

| 2-Pyridyldimethylcarbinol | Echemi[1] |

| 2-(1-Hydroxy-1-methylethyl)pyridine | Echemi[1] |

| Dimethyl(2-pyridyl)methanol | Echemi[1] |

| 1-(2-pyridyl)-1,1-dimethylmethanol | CymitQuimica[2] |

| 1-Pyridyl-1,1-dimethylmethanol | CymitQuimica[2] |

| 2-Pyridinemethanol, a,a-dimethyl- | CymitQuimica[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyridin-2-yl)propan-2-ol is presented in the table below.

| Property | Value | Source |

| CAS Number | 37988-38-8 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₈H₁₁NO | Santa Cruz Biotechnology[4] |

| Molecular Weight | 137.18 g/mol | Santa Cruz Biotechnology[4] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Melting Point | 49-50 °C | Sigma-Aldrich[5] |

| Boiling Point | 226.8 °C at 760 mmHg | Sigma-Aldrich[5] |

| Purity | ≥98% | Sigma-Aldrich[5] |

Synthesis Protocols

While specific synthesis protocols for 2-(pyridin-2-yl)propan-2-ol are not extensively detailed in the available literature, a general and widely applicable method involves the Grignard reaction. The synthesis of the closely related chiral alcohol, (S)-2-(pyridin-2-yl)propan-1-ol, has been well-documented and can be adapted.

General Synthesis of 2-(pyridin-2-yl)propan-2-ol via Grignard Reaction

A common method for the synthesis of tertiary alcohols such as 2-(pyridin-2-yl)propan-2-ol is the reaction of an appropriate ketone with a Grignard reagent. In this case, 2-acetylpyridine can be reacted with methylmagnesium bromide.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Grignard Reaction: The solution of 2-acetylpyridine in anhydrous diethyl ether is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise with constant stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 2-(pyridin-2-yl)propan-2-ol is limited in publicly available literature, the broader class of pyridine-containing compounds has demonstrated a wide range of pharmacological activities. This suggests potential therapeutic applications for 2-(pyridin-2-yl)propan-2-ol and its derivatives, particularly in the areas of oncology and inflammatory diseases.

Anticancer and Anti-inflammatory Potential

The pyridine scaffold is a common feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory conditions. Several studies have highlighted the potential of pyridine derivatives as inhibitors of various kinases.

-

Cyclin-Dependent Kinase 2 (CDK2): Pyridine-based compounds have shown inhibitory activity against CDK2/cyclin A2, a key complex in cell cycle regulation.[2]

-

PIM-1 Kinase: Derivatives of pyridine have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation.[6]

-

VEGFR-2: Pyridin-2-yl urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Although specific IC50 values for 2-(pyridin-2-yl)propan-2-ol are not available, the data for related pyridine derivatives suggest that this compound could serve as a scaffold for the development of novel kinase inhibitors.

TRPV3 Antagonism

Recent research has identified (pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][7] TRPV3 is a cation channel involved in thermosensation, pain perception, and skin physiology. Antagonism of TRPV3 is a potential therapeutic strategy for treating pain and inflammatory skin disorders. The structural similarity of 2-(pyridin-2-yl)propan-2-ol to these reported TRPV3 antagonists suggests that it may also exhibit activity at this target.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(pyridin-2-yl)propan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(pyridin-2-yl)propan-2-ol, a tertiary alcohol of interest in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Two primary synthetic routes are presented: the reaction of a 2-pyridyl Grignard reagent with acetone and the reaction of 2-acetylpyridine with a methyl Grignard reagent. This application note includes comprehensive experimental procedures, a summary of quantitative data, and detailed characterization information to guide researchers in the successful synthesis and verification of the target compound.

Introduction

2-(Pyridin-2-yl)propan-2-ol is a valuable building block in the synthesis of a variety of more complex molecules. The pyridine moiety offers a site for coordination chemistry and can influence the pharmacological properties of a final compound, while the tertiary alcohol provides a handle for further functionalization. The Grignard reaction is a classic and highly effective method for the preparation of such tertiary alcohols.[1] This document outlines two reliable methods for its synthesis, providing the necessary details for replication in a laboratory setting.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-(pyridin-2-yl)propan-2-ol

| Parameter | Route 1: 2-Bromopyridine & Acetone | Route 2: 2-Acetylpyridine & Methylmagnesium Bromide | Reference |

| Starting Materials | 2-Bromopyridine, Magnesium, Acetone | 2-Acetylpyridine, Methylmagnesium Bromide | |

| Key Reagents | Iodine (activator) | Anhydrous Diethyl Ether (solvent) | |

| Reaction Time | ~4-6 hours | ~2-3 hours | |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | |

| Purification Method | Column Chromatography | Column Chromatography or Distillation | [2] |

| Typical Yield | 70-85% (estimated) | 75-90% (estimated) | |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol | [3] |

| Melting Point | 49-50 °C | 49-50 °C | |

| Boiling Point | 226.8 °C at 760 mmHg | 226.8 °C at 760 mmHg |

Note: Yields are estimated based on similar Grignard reactions and may vary depending on experimental conditions.

Experimental Protocols

Route 1: Synthesis from 2-Bromopyridine and Acetone

This protocol is adapted from the synthesis of a structurally similar compound and outlines the in-situ formation of a 2-pyridyl Grignard reagent followed by its reaction with acetone.

Materials:

-

2-Bromopyridine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Acetone (1.1 eq)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Grignard Reagent Formation:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a gentle exotherm. Gentle heating may be applied if the reaction does not start.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the flask containing the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(pyridin-2-yl)propan-2-ol.

-

Route 2: Synthesis from 2-Acetylpyridine and Methylmagnesium Bromide

This protocol involves the direct addition of a commercially available or freshly prepared methyl Grignard reagent to 2-acetylpyridine.

Materials:

-

2-Acetylpyridine (1.0 eq)

-

Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.1 eq)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography or distillation setup

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add a solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

-

Grignard Addition:

-

Slowly add the methylmagnesium bromide solution (1.1 eq) to the stirred solution of 2-acetylpyridine via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-